3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline
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Overview
Description
“3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline” is a chemical compound with the molecular formula C15H9FN4 . It belongs to the class of compounds known as triazoloquinazolines .
Synthesis Analysis
Triazoloquinazolines can be synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . Another method involves the oxidative cyclization of hydrazones with bromine in glacial acetic acid at room temperature .Molecular Structure Analysis
The molecular structure of “this compound” consists of a triazoloquinazoline core with a fluorophenyl group attached . The exact 3D structure can be obtained from databases like ChemSpider .Scientific Research Applications
Anticancer Activity
A study explored the synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives, aiming to meet the structural requirements essential for anticancer activity. These derivatives, including variations close to the specified compound, were evaluated for their cytotoxicity against human neuroblastoma and colon carcinoma cell lines. Notably, some compounds demonstrated significant cytotoxic effects, indicating potential as anticancer agents (B. N. Reddy et al., 2015).
Antibacterial and Antifungal Properties
Another area of research involves the antimicrobial properties of triazolo[4,3-c]quinazoline derivatives. Studies have synthesized and characterized compounds for their antibacterial activities. For instance, certain fluorine-containing quinoline derivatives were evaluated for their effectiveness against various bacterial strains, underscoring the compound's potential in developing new antimicrobial agents (B. S. Holla et al., 2005).
Photophysical Properties
Research into the photophysical properties of triazoloquinazoline derivatives has revealed their potential in material science, particularly for applications requiring fluorescent properties. The synthesis of amino-[1,1′]-biphenyl-containing derivatives demonstrated broad-wavelength emission and high fluorescent quantum yields, suggesting uses in optical materials and sensors (A. E. Kopotilova et al., 2023).
Synthesis and Chemical Properties
Efforts in the synthesis of triazolo[4,3-c]quinazoline derivatives have also been documented, focusing on developing new methods for creating these compounds with potential biological and material applications. An efficient synthesis approach for 3-(1-hydroxyalkyl)[1,2,4]-triazolo[4,3-c]quinazolines was described, which is significant for expanding the utility and exploration of such compounds in various scientific fields (M. Adib et al., 2010).
Mechanism of Action
Target of Action
The primary target of 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is the P300/CBP-associated factor (PCAF), a histone acetyltransferase . PCAF plays a crucial role in gene expression and regulation, and its inhibition has emerged as a potential therapeutic strategy for the treatment of cancer .
Mode of Action
This compound interacts with its target, PCAF, by binding to its active site . This binding inhibits the enzymatic activity of PCAF, thereby affecting the acetylation of histones and other proteins, which in turn can lead to changes in gene expression .
Biochemical Pathways
The inhibition of PCAF by this compound affects various biochemical pathways. PCAF is involved in the regulation of transcription through its histone acetyltransferase activity. By inhibiting PCAF, this compound can affect the expression of genes regulated by this enzyme, potentially leading to downstream effects such as the suppression of cell proliferation and induction of apoptosis .
Pharmacokinetics
These studies are crucial for evaluating the druggability of new compounds .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on PCAF. This inhibition can lead to changes in gene expression, potentially resulting in anticancer effects such as the suppression of cell proliferation and induction of apoptosis .
Biochemical Analysis
Biochemical Properties
3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline and its derivatives have shown a variety of biological applications such as anticancer, anti-inflammatory, antimicrobial, antiviral, antihypertensive, anticonvulsant, antidiabetic, antioxidant, adenosine receptor antagonist, and significant cytotoxic activities . It is readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
Cellular Effects
The cytotoxic effect of this compound was assessed against various cancer cell lines . It was found that this compound can induce apoptosis and arrest the cell cycle at the G2–M phase . Furthermore, it showed a significant increase in the level of BAX and a marked decrease in the level of Bcl-2 compared to the control cells .
Molecular Mechanism
The results of molecular docking and pharmacokinetic studies suggested that PCAF binding could be the mechanism of action of these derivatives . It was hypothesized that the DNA binding and/or Topo II inhibition would participate in the noted cytotoxicity of the synthesized compounds .
Temporal Effects in Laboratory Settings
The trifluoromethyl group was reported to have a positive effect on the activity of bioactive molecules. It can enhance several pharmacokinetic and physicochemical properties such as improved metabolic stability and enhanced membrane permeation .
Transport and Distribution
The trifluoromethyl group in this compound was reported to enhance membrane permeation , suggesting that it may be readily transported across cellular membranes. Specific transporters or binding proteins that it interacts with are not currently known.
Subcellular Localization
The subcellular localization of this compound is not currently available in the literature. Given its potential interactions with DNA and enzymes such as Topo II , it may be localized to the nucleus where these targets are found.
Properties
IUPAC Name |
3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN4/c16-12-7-3-1-5-10(12)14-18-19-15-11-6-2-4-8-13(11)17-9-20(14)15/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTBDAKLJGRKLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN=C(N3C=N2)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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